molecular formula C19H10Cl2OS B12706701 2-Dibenzothienyl(2,4-dichlorophenyl)methanone CAS No. 91100-34-4

2-Dibenzothienyl(2,4-dichlorophenyl)methanone

Cat. No.: B12706701
CAS No.: 91100-34-4
M. Wt: 357.3 g/mol
InChI Key: UMSOVKCQUQRRBT-UHFFFAOYSA-N
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Description

2-Dibenzothienyl(2,4-dichlorophenyl)methanone is an organic compound that features a dibenzothiophene moiety linked to a 2,4-dichlorophenyl group via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dibenzothienyl(2,4-dichlorophenyl)methanone typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a dibenzothiophene boronic acid with a 2,4-dichlorophenyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heteropoly acid catalysts, such as TiSiW12O40/SiO2, can enhance the efficiency of the reaction by providing a reusable and environmentally friendly catalytic system .

Chemical Reactions Analysis

Types of Reactions

2-Dibenzothienyl(2,4-dichlorophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Dibenzothienyl(2,4-dichlorophenyl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dibenzothienyl(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dibenzothienyl(2,4-dichlorophenyl)methanone is unique due to its combination of a dibenzothiophene moiety and a 2,4-dichlorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

91100-34-4

Molecular Formula

C19H10Cl2OS

Molecular Weight

357.3 g/mol

IUPAC Name

dibenzothiophen-2-yl-(2,4-dichlorophenyl)methanone

InChI

InChI=1S/C19H10Cl2OS/c20-12-6-7-14(16(21)10-12)19(22)11-5-8-18-15(9-11)13-3-1-2-4-17(13)23-18/h1-10H

InChI Key

UMSOVKCQUQRRBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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